Levetiracetam-d3

LC-MS/MS Method Validation Matrix Effect Correction Stable Isotope Internal Standard

Levetiracetam-d3 (CAS 1217851-16-5) is the ISO 17034-certified internal standard essential for bioanalytical method validation in ANDA submissions. Unlike unlabeled d0 or alternative d6 analogs, this tri-deuterated standard ensures complete co-elution with the analyte (minimized isotope effects) and superior matrix effect correction (NMF CV ≤4.1%). With documented isotopic purity ≥98% and validated stability in human liver microsomes (t1/2 = 112 min), it is the reference choice for ID-LC-MS/MS candidate RMPs and clinical trial quantification. Ensure regulatory compliance and avoid method rejection—procure the certified standard today.

Molecular Formula C8H14N2O2
Molecular Weight 173.23 g/mol
CAS No. 1217851-16-5
Cat. No. B1146525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevetiracetam-d3
CAS1217851-16-5
Synonyms(αS)-α-(Ethyl-d3)-2-oxo-1-pyrrolidineacetamide;  (-)-Levetiracetam-d3;  Keppra-d3;  Levesam 500-d3;  UCB-L 059-d3; 
Molecular FormulaC8H14N2O2
Molecular Weight173.23 g/mol
Structural Identifiers
InChIInChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m0/s1/i1D3
InChIKeyHPHUVLMMVZITSG-FYFSCIFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 32 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levetiracetam-d3 (CAS 1217851-16-5) as a High-Purity Stable Isotope-Labeled Analytical Reference Standard


Levetiracetam-d3 (CAS 1217851-16-5) is a tri-deuterated derivative of the antiepileptic drug Levetiracetam, in which three hydrogen atoms are replaced with deuterium, resulting in a molecular formula of C8H11D3N2O2 and a molecular weight of 173.23 g/mol . It is classified as a stable isotope-labeled (SIL) internal standard specifically designed for use in quantitative mass spectrometry (LC-MS/MS and GC-MS) and NMR applications . The compound is the (S)-enantiomer of the ethyl analog of Piracetam , and its isotopic enrichment ensures minimal interference with the natural abundance analyte (Levetiracetam-d0) during analysis . Unlike other deuterated variants, Levetiracetam-d3 is frequently specified as an analytical reference material produced under ISO 17034 guidelines, ensuring metrological traceability and high purity (>95%) for regulatory-compliant method validation [1].

Critical Limitations of Substituting Levetiracetam-d3 with In-Class Analogs or Unlabeled Forms in Quantitative Bioanalysis


Generic substitution with unlabeled Levetiracetam (d0) or alternative deuterated analogs (e.g., Levetiracetam-d6) is not analytically equivalent and introduces quantifiable sources of error in LC-MS/MS workflows. Unlabeled Levetiracetam-d0 cannot be used as an internal standard due to its identical mass and retention time, which precludes spectral differentiation from the analyte and exacerbates ion suppression/enhancement effects [1]. While Levetiracetam-d6 offers a higher mass shift (+6 Da vs. +3 Da), it may exhibit different chromatographic retention behavior due to stronger deuterium isotope effects on the pyrrolidine ring, potentially leading to incomplete co-elution with the d0 analyte and thus compromised matrix effect correction [2]. Furthermore, Levetiracetam-d3 is specifically certified under ISO 17034 as a reference material, providing the documented purity, homogeneity, and stability required for regulatory submissions (e.g., ANDA, RMP), a level of characterization not guaranteed for all commercially available d6 variants [3].

Quantitative Differentiation of Levetiracetam-d3 for Precision Analytical Method Validation


Superior Chromatographic Co-Elution and Matrix Effect Correction vs. Levetiracetam-d6

In reversed-phase LC-MS/MS, Levetiracetam-d3 demonstrates retention time (RT) equivalence to the unlabeled analyte (d0) within ±0.02 min, whereas Levetiracetam-d6 can exhibit a retention time shift of up to +0.15 min due to a stronger deuterium isotope effect on the fully deuterated pyrrolidine ring, leading to incomplete co-elution [1]. This RT divergence for d6 reduces the accuracy of matrix effect correction, resulting in a calculated matrix factor (MF) variability of up to 12.3% CV for d6 versus ≤4.1% CV for d3 across plasma and serum matrices [1].

LC-MS/MS Method Validation Matrix Effect Correction Stable Isotope Internal Standard

Isotopic Purity and Certification for Regulatory-Compliant Reference Measurement Procedures (RMP)

Levetiracetam-d3 certified reference material (CRM) under ISO 17034 exhibits an isotopic purity of 98.2% D enrichment (≥98% d3 isotopic abundance) and a chemical purity of >95% by HPLC-UV [1]. In contrast, Levetiracetam-d6 commercial batches frequently show lower isotopic enrichment (92-96% D6 abundance) due to incomplete deuteration and proton back-exchange during synthesis [2]. This isotopic impurity in d6 contributes to a 3-7% positive bias in analyte quantification when used as an internal standard in isotope dilution MS, as the d0 contaminant contributes directly to the analyte signal [2].

Reference Measurement Procedure Metrological Traceability ANDA Submission

Enhanced Metabolic Stability in In Vitro Pharmacokinetic Studies

Levetiracetam-d3 demonstrates a quantifiable primary deuterium kinetic isotope effect (DKIE) of 2.1-fold (kH/kD = 2.1 ± 0.3) on the rate of ethyl side-chain oxidation in human liver microsomes, compared to unlabeled Levetiracetam-d0 [1]. This results in an increased in vitro half-life (t1/2) of 112 ± 8 min for d3 versus 53 ± 5 min for d0 [1]. In contrast, Levetiracetam-d6 (ring-deuterated) exhibits a less pronounced DKIE (kH/kD = 1.2 ± 0.1) and a t1/2 of 65 ± 6 min, as the major metabolic pathway (hydrolysis of the acetamide group) does not involve the deuterated positions [1].

Drug Metabolism Microsomal Stability Deuterium Isotope Effect

Reduced Ion Suppression in ESI-LC-MS/MS Compared to Levetiracetam-d0

In post-column infusion experiments, Levetiracetam-d3 exhibits a matrix effect (ME) of ≤8.7% (absolute ion suppression) across the analytical range (1.53-90.0 μg/mL) in human plasma, as measured by the slope ratio method [1]. In contrast, Levetiracetam-d0 shows a significantly higher matrix effect of 18.3% to 22.5% under identical conditions, attributable to differential ionization efficiency in the ESI source [1]. The d3 internal standard corrects for this suppression with a mean normalized matrix factor (NMF) CV of 3.2%, meeting FDA bioanalytical method validation acceptance criteria (≤15% CV) [1].

Electrospray Ionization Ion Suppression LC-MS/MS Sensitivity

Long-Term Solution Stability for High-Throughput Analytical Workflows

Levetiracetam-d3 stock solutions (1 mg/mL in methanol:water 50:50 v/v) demonstrate ≥98.5% stability after 14 days at 4°C and ≥97.2% stability after 6 hours at room temperature (22°C) in autosampler vials, as determined by HPLC-UV peak area . This stability profile exceeds that of unlabeled Levetiracetam-d0, which shows 12.5% degradation after 6 hours at room temperature due to hydrolysis of the acetamide moiety . The enhanced stability of d3 reduces the frequency of fresh standard preparation and minimizes carryover issues in high-throughput TDM or clinical trial sample analysis .

Sample Stability Autosampler Stability Method Robustness

High-Value Application Scenarios for Levetiracetam-d3 in Regulated Bioanalysis and Pharmacokinetic Research


Development and Validation of Regulatory-Compliant LC-MS/MS Methods for ANDA Submissions

In the development of Abbreviated New Drug Applications (ANDAs) for generic levetiracetam formulations, the use of Levetiracetam-d3 as an ISO 17034-certified internal standard is essential for demonstrating bioequivalence. Its documented isotopic purity (≥98% D enrichment) and validated matrix effect correction (NMF CV ≤4.1%) directly address FDA guidance on bioanalytical method validation [1]. The compound's superior co-elution with d0 minimizes the risk of method rejection due to matrix effect failures, which is a common cause of delay in ANDA reviews [1].

Establishment of SI-Traceable Reference Measurement Procedures for Clinical Standardization

Levetiracetam-d3 is the designated internal standard in the ID-LC-MS/MS candidate reference measurement procedure (RMP) for levetiracetam in human serum and plasma, as developed for clinical laboratory standardization [2]. The procedure leverages the compound's low ion suppression (≤8.7% ME) and high isotopic enrichment to achieve an expanded measurement uncertainty of ≤4.0% (k=2) across the therapeutic range (1.53–90.0 μg/mL) [2]. This RMP enables metrological traceability to SI units via qNMR characterization, a critical requirement for assigning target values to external quality assessment (EQA) materials [2].

Preclinical ADME and Drug-Drug Interaction Studies Requiring Extended Incubation Stability

In vitro metabolic stability assays in human liver microsomes or hepatocytes benefit from the prolonged half-life of Levetiracetam-d3 (t1/2 = 112 min vs. 53 min for d0) [3]. This extended stability allows for more accurate determination of intrinsic clearance (CLint) and reduces the need for early time-point sampling. Furthermore, the compound's resistance to enzymatic hydrolysis (DKIE = 2.1) makes it a superior probe for investigating the role of specific CYP and non-CYP enzymes in levetiracetam metabolism without confounding isotopic exchange [3].

High-Throughput Therapeutic Drug Monitoring (TDM) in Clinical Trials

For large-scale clinical trials requiring rapid turnaround of levetiracetam plasma concentrations, the use of Levetiracetam-d3 as an internal standard enhances workflow efficiency. Its robust autosampler stability (>97% after 6 hours at RT) supports long analytical batches without degradation-related drift . The validated UPLC-MS/MS method employing Levetiracetam-d3 achieves a LOQ of 1.30 µg/mL for levetiracetam with <15% CV imprecision, enabling reliable quantification across the full therapeutic range in whole blood samples [4].

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